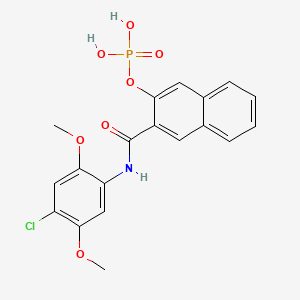
N-(4-Chloro-2,5-dimethoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chloro-2,5-dimethoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide is a complex organic compound with a unique structure that combines a chlorinated phenyl group, a dimethoxy substitution, and a naphthalene carboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2,5-dimethoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide typically involves multi-step organic reactions The naphthalene carboxamide moiety is then synthesized and coupled with the chlorinated dimethoxyphenyl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Chloro-2,5-dimethoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of substituted phenyl derivatives.
Applications De Recherche Scientifique
N-(4-Chloro-2,5-dimethoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of N-(4-Chloro-2,5-dimethoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-naphthalene-2-carboxamide
- N-(4-Chloro-2,5-dimethoxyphenyl)-3-methoxy-naphthalene-2-carboxamide
- N-(4-Chloro-2,5-dimethoxyphenyl)-3-aminonaphthalene-2-carboxamide
Uniqueness
N-(4-Chloro-2,5-dimethoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide is unique due to the presence of the phosphonooxy group, which can impart distinct chemical and biological properties. This group may enhance the compound’s solubility, stability, or reactivity, making it a valuable tool in various research and industrial applications.
Propriétés
Numéro CAS |
32179-67-2 |
|---|---|
Formule moléculaire |
C19H17ClNO7P |
Poids moléculaire |
437.8 g/mol |
Nom IUPAC |
[3-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C19H17ClNO7P/c1-26-17-10-15(18(27-2)9-14(17)20)21-19(22)13-7-11-5-3-4-6-12(11)8-16(13)28-29(23,24)25/h3-10H,1-2H3,(H,21,22)(H2,23,24,25) |
Clé InChI |
ZVMLHPOCCZTQGX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


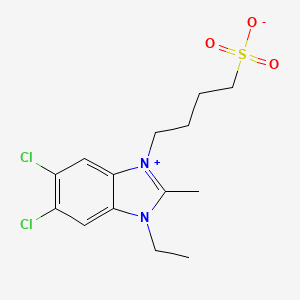
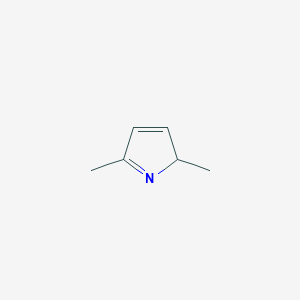
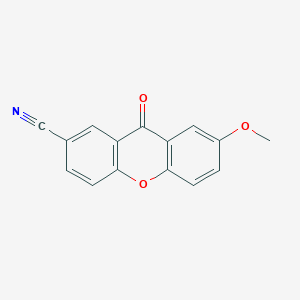
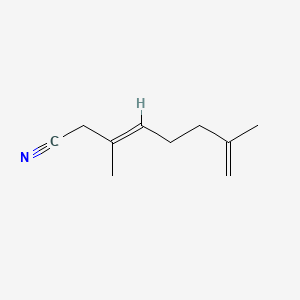
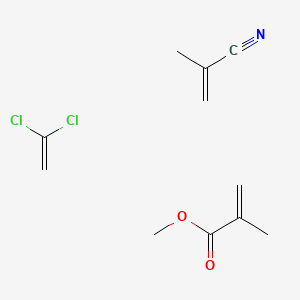
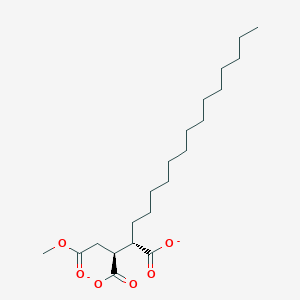

![1,8-Dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-ol](/img/structure/B14681077.png)

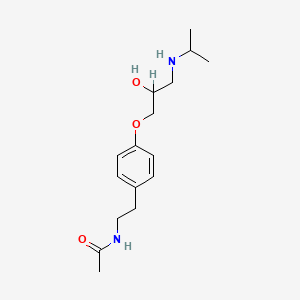

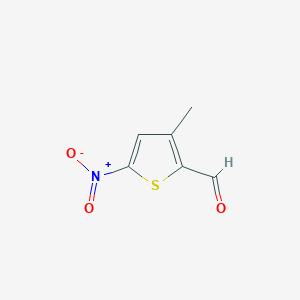

![(2Z,16Z)-22-oxa-5,10,14-triazapentacyclo[16.9.2.110,14.01,23.021,28]triaconta-2,16,18(29),19,21(28)-pentaene-4,15,25-trione](/img/structure/B14681124.png)
